molecular formula C21H22N2O5 B2768098 3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351609-04-5

3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate

Cat. No. B2768098
CAS RN: 1351609-04-5
M. Wt: 382.416
InChI Key: FSCGEIDJMRWQSY-UHFFFAOYSA-N
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Description

The compound “3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carboxamido group attached to a cyclohexyl phenylcarbamate group. The benzo[d][1,3]dioxole-5-carboxamido group is derived from 1,3-benzodioxole-5-carboxamide , which has a molecular formula of C8H7NO3 .


Molecular Structure Analysis

The molecular structure of the parent compound, 1,3-benzodioxole-5-carboxamide, consists of a benzene ring fused with a 1,3-dioxole ring and a carboxamide group attached at the 5-position . The exact structure of “3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate” would include additional cyclohexyl and phenylcarbamate groups.

Scientific Research Applications

Anti-Inflammatory Properties

Research has identified compounds with benzoxazole and carbamate moieties showing significant anti-inflammatory activity by selectively inhibiting the enzyme COX-2, comparable to clinically used NSAIDs like celecoxib and diclofenac. These findings suggest potential therapeutic applications for related compounds in treating inflammation (Seth et al., 2014).

Amidation and Imidation of Alkanes

A study on copper-catalyzed reactions of alkanes with amides and imides, including carbamates, presents a method for functionalizing alkanes to form N-alkyl products. This research highlights the chemical versatility and potential applications of carbamates in synthesizing various organic compounds (Tran et al., 2014).

Anti-Tubercular Scaffold

The synthesis and evaluation of benzoyl-azetidinone derivatives, including carbamates, have shown promising in vitro anti-tubercular activity. These findings support the potential use of such compounds in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

Photolabile Carbamates

Research into carbamoyl derivatives of photolabile benzoins, which include carbamate functionalities, explores their potential in controlled release applications and photochemical studies. This work could inform the design of compounds for specific scientific and therapeutic applications (Papageorgiou & Corrie, 1997).

Antimicrobial Activity

Several studies focus on the synthesis of novel compounds with benzamide and carbamate structures, demonstrating significant antimicrobial activity. This research underlines the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006; Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

[3-(1,3-benzodioxole-5-carbonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(14-9-10-18-19(11-14)27-13-26-18)22-16-7-4-8-17(12-16)28-21(25)23-15-5-2-1-3-6-15/h1-3,5-6,9-11,16-17H,4,7-8,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCGEIDJMRWQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate

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